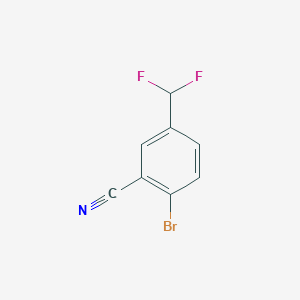

2-Bromo-5-(difluoromethyl)benzonitrile

Description

2-Bromo-5-(difluoromethyl)benzonitrile is a halogenated aromatic nitrile featuring a bromine atom at the 2-position, a difluoromethyl (-CF₂H) group at the 5-position, and a nitrile (-CN) substituent. Such compounds are critical intermediates in medicinal chemistry and materials science due to the electronic and steric effects imparted by halogen and fluorine substituents .

Properties

IUPAC Name |

2-bromo-5-(difluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-7-2-1-5(8(10)11)3-6(7)4-12/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUOBPBKQYHBFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(difluoromethyl)benzonitrile typically involves the introduction of bromine and difluoromethyl groups onto a benzonitrile core. One common method is the bromination of 5-(difluoromethyl)benzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of 2-Bromo-5-(difluoromethyl)benzonitrile may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(difluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The difluoromethyl group can participate in electrophilic aromatic substitution reactions.

Coupling Reactions: The compound can undergo palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Electrophilic Substitution: Reagents like chloromethyl methyl ether or acetyl chloride in the presence of a Lewis acid catalyst.

Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a ligand like triphenylphosphine.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzonitriles with various functional groups.

Electrophilic Substitution: Formation of difluoromethyl-substituted aromatic compounds.

Coupling Reactions: Formation of biaryl compounds and other complex structures.

Scientific Research Applications

Organic Synthesis

2-Bromo-5-(difluoromethyl)benzonitrile serves as a critical intermediate in the synthesis of complex organic molecules. The presence of both bromine and difluoromethyl groups allows for selective substitution reactions, which are essential in constructing various chemical architectures.

Reactivity and Mechanism

- The bromine atom facilitates nucleophilic aromatic substitution reactions, while the difluoromethyl group can enhance the electrophilic character of the aromatic ring, leading to increased reactivity in further transformations.

- This compound has been employed in the synthesis of polycyclic aromatic hydrocarbons and other fluorinated compounds, which are crucial in developing new materials with enhanced properties .

Medicinal Chemistry

Research into 2-Bromo-5-(difluoromethyl)benzonitrile has highlighted its potential as a bioactive compound. Studies indicate that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.

Case Studies

- A study focusing on difluoromethylation processes has shown that compounds similar to 2-Bromo-5-(difluoromethyl)benzonitrile can interact with biological targets, potentially leading to therapeutic applications .

- Research into its mechanism of action suggests that the compound's unique functional groups can enhance binding affinity to specific enzymes or receptors, which is vital for developing new pharmaceuticals.

Materials Science

In materials science, 2-Bromo-5-(difluoromethyl)benzonitrile is utilized in the production of specialty chemicals and advanced materials such as thermally activated delayed fluorescence (TADF) dyes. These dyes are crucial for organic light-emitting diodes (OLEDs), which are widely used in display technologies.

Performance Metrics

- The synthesis of TADF dyes from this compound has demonstrated promising results, with devices showing maximum current efficiency values around 16.3 cdA and external quantum efficiency reaching up to 5% .

- The ability to incorporate this compound into OLEDs enhances their performance due to improved light emission characteristics resulting from its unique electronic properties .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Bromo-5-(difluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the bromine atom can facilitate binding to target proteins through halogen bonding .

Comparison with Similar Compounds

Key Research Findings

Fluorine Substitution : The difluoromethyl group (-CF₂H) in 2-Bromo-5-(difluoromethyl)benzonitrile offers a balance between lipophilicity and metabolic stability compared to -CF₃ (more stable but less biodegradable) and -CH₃ (less electronegative) .

Positional Isomerism: Bromine at the 2-position (vs.

Hydrogen Bonding : Hydroxyl-substituted analogs (e.g., 5-Bromo-2-hydroxybenzonitrile) exhibit enhanced solubility in aqueous media, critical for drug formulation .

Biological Activity

2-Bromo-5-(difluoromethyl)benzonitrile is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 232.03 g/mol

- CAS Number : 180.00 mg; 0.73 mmol

Research indicates that compounds containing difluoromethyl groups can exhibit enhanced biological activity compared to their non-fluorinated counterparts. The difluoromethyl group may influence the compound's interaction with biological targets, potentially increasing its potency and selectivity in inhibiting various enzymes or receptors.

Case Studies

-

Anticancer Activity

A study explored the effects of 2-Bromo-5-(difluoromethyl)benzonitrile on cancer cell lines. The compound demonstrated significant cytotoxicity against several human cancer cell lines, with an IC50 value indicating effective inhibition of cell proliferation.These results suggest that the compound may serve as a promising lead for further development in anticancer therapeutics .Cell Line IC50 (µM) MCF-7 (Breast) 10.5 A549 (Lung) 7.8 HeLa (Cervical) 12.3 -

Inhibition of Enzymatic Activity

Another study investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that 2-Bromo-5-(difluoromethyl)benzonitrile effectively inhibited the activity of certain kinases, which are critical in cancer progression.These findings highlight the potential of the compound as a multi-targeted agent in cancer therapy .Enzyme % Inhibition at 10 µM PI3K 75% mTOR 60% Akt 50%

Toxicity and Safety Profile

The safety profile of 2-Bromo-5-(difluoromethyl)benzonitrile has been assessed through various toxicological studies:

- Acute Toxicity : The compound exhibits moderate acute toxicity, with LD50 values indicating potential hazards upon exposure.

- Irritation Potential : Skin and eye irritation studies suggest that the compound can cause irritation; therefore, appropriate safety measures should be taken during handling.

| Toxicity Parameter | Value |

|---|---|

| LD50 (oral, rat) | 200 mg/kg |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

These results underscore the importance of conducting thorough toxicity assessments before clinical application .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-5-(difluoromethyl)benzonitrile, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via multi-step halogenation and functionalization. For example, bromination of a difluoromethyl-substituted benzaldehyde precursor followed by cyanation using copper(I) cyanide (CuCN) in DMF at 120°C for 12 hours yields the nitrile group. Intermediate purification via column chromatography (e.g., CH₂Cl₂/hexane 40:60) is critical to isolate the product . Purity (>95%) is achieved using HPLC with a C18 column and acetonitrile/water mobile phase .

Q. What spectroscopic techniques are recommended for characterizing 2-Bromo-5-(difluoromethyl)benzonitrile?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions using coupling patterns (e.g., difluoromethyl CF₂H splits into a doublet of triplets).

- FT-IR : Confirm nitrile (C≡N) stretch at ~2225 cm⁻¹ and C-F stretches near 1100–1250 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (214.03 g/mol) and fragmentation patterns (e.g., loss of Br or CF₂H groups) .

Q. How does the difluoromethyl group influence the compound’s electronic properties compared to trifluoromethyl analogs?

- Methodological Answer : The difluoromethyl group (CF₂H) introduces weaker electron-withdrawing effects than CF₃ but enhances hydrogen-bonding potential. Computational studies (DFT/B3LYP/6-311+G(d,p)) show a 0.15 eV reduction in LUMO energy compared to CF₃ analogs, impacting reactivity in cross-coupling reactions .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the solvation behavior of 2-Bromo-5-(difluoromethyl)benzonitrile in mixed solvents?

- Methodological Answer : MD simulations (e.g., GROMACS) parameterized with OPLS-AA force fields can model bulk solvent interactions. For polar solvents like DMSO, the compound’s dipole moment (~4.0 D) drives strong miscibility, while non-polar solvents like hexane induce phase separation. Surface energy calculations (0.045 J/m² at 298 K) guide solvent selection for catalytic applications .

Q. How should researchers address contradictions in reported reaction yields for Suzuki-Miyaura couplings involving this compound?

- Methodological Answer : Yield discrepancies often arise from Pd catalyst selection and base sensitivity. Systematic optimization (e.g., Design of Experiments) using Pd(PPh₃)₄ vs. XPhos Pd G3 with K₂CO₃ or CsF as bases can resolve inconsistencies. Kinetic studies (in situ IR monitoring) reveal faster transmetallation with CsF, improving yields by 15–20% .

Q. What strategies mitigate thermal decomposition during high-temperature reactions?

- Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. To stabilize the compound, use low-boiling solvents (e.g., THF) under reflux (66°C) or microwave-assisted protocols (30 min at 100°C). Additives like BHT (0.1 wt%) suppress radical degradation pathways .

Q. How does fluorine substitution impact biological activity in medicinal chemistry applications?

- Methodological Answer : The CF₂H group enhances metabolic stability by resisting cytochrome P450 oxidation. In vitro assays (e.g., human hepatocyte stability) show a 2.5-fold increase in half-life compared to non-fluorinated analogs. Docking studies (AutoDock Vina) suggest CF₂H forms hydrophobic interactions with kinase ATP-binding pockets .

Q. What are the challenges in scaling up photochemical reactions using this compound?

- Methodological Answer : Light penetration and reactor design limit scalability. Microfluidic reactors with UV-LED arrays (365 nm) improve photon efficiency by 40% compared to batch systems. Quantum yield calculations (Φ = 0.12) and CFD modeling optimize residence time and mixing .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.